Rizatriptan benzoate
Übersicht
Beschreibung
Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist . It is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches . It is not used to prevent migraine headaches and is not used for cluster headaches . Rizatriptan benzoate is not an ordinary pain reliever. It will not relieve any kind of pain other than migraine headaches .
Molecular Structure Analysis
Rizatriptan benzoate has a molecular formula of C22H25N5O2 . Its average mass is 391.466 Da and its monoisotopic mass is 391.200836 Da .Wissenschaftliche Forschungsanwendungen
1. Rizatriptan-Loaded Oral Fast Dissolving Films
- Summary of Application: This research aimed to develop orally disintegrating films (ODFs) of Rizatriptan benzoate to improve patient compliance and reduce harm to the nasopharynx and cilia caused by nasal sprays .
- Methods of Application: The ODFs were prepared by solvent casting method (SCM), using maltodextrin (MTX) and pullulan (PUL) as film-forming polymers, and propylene glycol (PG) as a plasticizer .
- Results: The results demonstrated a satisfactory stable Rizatriptan-ODFs formulation that exhibited surface homogeneity and amorphous Rizatriptan in films with no discernible interactions between the model drug and polymeric materials .
2. Orally Disintegrating Rizatriptan Benzoate Tablets
- Summary of Application: The research focused on formulating orally disintegrating tablets of Rizatriptan benzoate to provide faster relief from pain to migraine sufferers .
- Methods of Application: The tablets were prepared by direct compression method, using Psyllium mucilage, Musa paradisiaca as superdisintegrants, and microcrystalline cellulose as diluent .
- Results: The optimized formulation dispersed in 15-30 seconds, showed a higher water absorption ratio, and 99.60% of the drug was released within 2 minutes and 15 seconds .
3. Rizatriptan Benzoate Nanostructured Lipid Carrier
- Summary of Application: The study aimed to design a nanostructured lipid carrier containing Rizatriptan benzoate to enhance its biological permeability .
4. Rizatriptan Benzoate Oral Disintegrating Strip
- Summary of Application: The research confirmed that the Rizatriptan benzoate oral disintegrating strip is potentially a useful tool for an effective treatment of migraine with improved bioavailability, rapid onset of action, and increased patient compliance .
5. Rizatriptan Benzoate Sustain Release Tablet
- Summary of Application: The research focused on the formulation development and in vitro evaluation of Rizatriptan benzoate sustain release tablet dosage form .
- Methods of Application: The sustained release tablets containing Rizatriptan Benzoate were prepared by wet granulation method .
- Results: The in-vitro drug release studies from the developed formulation maintained excellent release of 94.67% up to 12 hrs, extended the duration period .
6. Rizatriptan Benzoate Nanostructured Lipid Carrier
- Summary of Application: The study aimed to design a nanostructured lipid carrier containing Rizatriptan benzoate to enhance its biological permeability .
- Methods of Application: The Rizatriptan benzoate loaded nanostructured lipid carrier was prepared using High-Speed Homogenization (HSH) coupled with ultrasonication .
7. Rizatriptan Benzoate in Carcinogenesis Studies
- Summary of Application: Rizatriptan benzoate was used in oral carcinogenicity studies conducted in mice and rats .
8. Rizatriptan Benzoate in Clinical Pharmacology
Safety And Hazards
Rizatriptan benzoate may cause serious side effects, especially in people who have heart or blood vessel disease . It may cause serious eye irritation . It should not be used if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .
Eigenschaften
IUPAC Name |
benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXYLQNJJVCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162937 | |
Record name | Rizatriptan benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rizatriptan benzoate | |
CAS RN |
145202-66-0 | |
Record name | 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145202-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rizatriptan benzoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145202660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rizatriptan benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIZATRIPTAN BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR978S7QHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.